Chemical Properties of 4-Ethoxy-3-methoxybenzene-1-carbothioamide
Chemical Properties of 4-Ethoxy-3-methoxybenzene-1-carbothioamide
An In-Depth Technical Guide
Part 1: Executive Summary & Chemical Identity[1]
4-Ethoxy-3-methoxybenzene-1-carbothioamide (also known as 4-ethoxy-3-methoxythiobenzamide) is a functionalized aromatic thioamide utilized primarily as a pharmacophore in medicinal chemistry and a versatile building block in organic synthesis.[1] Structurally derived from O-ethylated vanillin, this compound features an electron-rich benzene ring substituted with ethoxy and methoxy groups, which modulate its lipophilicity and electronic properties compared to the parent thiobenzamide.[1]
Its primary utility lies in the synthesis of sulfur-nitrogen heterocycles (thiazoles, thiadiazoles) via the Hantzsch synthesis and related cyclization protocols. It is also investigated for potential antitubercular and kinase inhibitory activities, given the prevalence of the thioamide moiety in antimycobacterial drugs like Ethionamide.[1]
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | 4-Ethoxy-3-methoxybenzene-1-carbothioamide |
| Common Synonyms | 4-Ethoxy-3-methoxythiobenzamide; O-Ethylvanillin thioamide |
| Molecular Formula | C₁₀H₁₃NO₂S |
| Molecular Weight | 211.28 g/mol |
| SMILES | CCOC1=C(OC)C=C(C(N)=S)C=C1 |
| InChIKey | XNFZUJTUOOAARW-UHFFFAOYSA-N |
| CAS Number (Precursor) | 120-25-2 (Aldehyde); 5329-37-3 (Nitrile analog) |
| Appearance | Yellow crystalline solid |
Part 2: Physiochemical Profile[1]
Understanding the physiochemical behavior of 4-Ethoxy-3-methoxybenzene-1-carbothioamide is critical for assay development and formulation.[1] The presence of the 4-ethoxy and 3-methoxy groups creates a "push-pull" electronic system (though both are donors) that increases the electron density on the thiocarbonyl sulfur, enhancing its nucleophilicity compared to unsubstituted thiobenzamide.[1]
Key Properties[1][2][3][4][5][6]
-
Lipophilicity (LogP): Estimated at 2.3 – 2.6 . The ethoxy group adds significant hydrophobicity compared to the methoxy analog (4-methoxythiobenzamide), facilitating membrane permeability in biological assays.
-
Solubility:
-
pKa: The thioamide proton is weakly acidic (pKa ~12–13), allowing deprotonation by strong bases (e.g., NaH, KOtBu) for S-alkylation reactions.
-
Electronic Character: The 3,4-dialkoxy substitution pattern is strongly electron-donating.[1] This increases the electron density of the aromatic ring, making it susceptible to electrophilic aromatic substitution, although the thioamide group itself is meta-directing and deactivating.[1]
Part 3: Synthetic Pathways[1]
The synthesis of 4-Ethoxy-3-methoxybenzene-1-carbothioamide is most efficiently achieved through the thionation of its corresponding nitrile or amide precursor.[1] The nitrile route is preferred for high-throughput synthesis due to cleaner workup profiles.[1]
3.1. Primary Route: Thionation of Nitrile
This method utilizes sodium hydrosulfide (NaSH) and magnesium chloride (MgCl₂) in a polar aprotic solvent, a method that avoids the foul-smelling phosphorus reagents often used in older protocols.[1]
Protocol:
-
Dissolution: Dissolve 4-ethoxy-3-methoxybenzonitrile (1.0 eq) in DMF (0.5 M concentration).
-
Activation: Add MgCl₂ · 6H₂O (1.2 eq) to the solution. The Mg²⁺ ion coordinates with the nitrile nitrogen, increasing the electrophilicity of the cyano carbon.[1]
-
Thionation: Add NaSH (2.0 eq) in a single portion.
-
Reaction: Stir the mixture at room temperature for 12–18 hours. The solution typically turns a deep green or yellow color.[1]
-
Workup: Pour the reaction mixture into ice-cold 1M HCl. The thioamide product will precipitate as a yellow solid.[1]
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.[1]
3.2. Alternative Route: Lawesson’s Reagent
For substrates sensitive to basic conditions or aqueous workups, Lawesson’s Reagent offers a direct conversion from the amide.[1]
-
Reagent: Lawesson’s Reagent (0.6 eq)[1]
-
Solvent: Toluene or THF (Anhydrous)[1]
-
Conditions: Reflux for 2–4 hours.[1]
Visualization of Synthetic Logic
Figure 1: Synthetic pathways to 4-Ethoxy-3-methoxybenzene-1-carbothioamide starting from Vanillin.[1]
Part 4: Chemical Reactivity & Applications[1][5]
The thioamide group (-CSNH₂) is a "chameleon" functional group, capable of acting as a nucleophile (at Sulfur) or an electrophile (at Carbon).
4.1. Hantzsch Thiazole Synthesis
The most critical application of this compound is in the synthesis of 2-arylthiazoles.[1] The sulfur atom attacks an
-
Mechanism: S-alkylation
imine formation dehydration.[1] -
Utility: This generates 2-(4-ethoxy-3-methoxyphenyl)thiazole derivatives, which are privileged scaffolds in kinase inhibitors and anti-inflammatory agents.[1]
4.2. S-Alkylation (Thioimidate Formation)
Treatment with alkyl halides (e.g., Methyl Iodide) in the presence of a base yields thioimidates.[1]
-
Reaction: Ar-CSNH2 + MeI + Base -> Ar-C(SMe)=NH
-
Significance: Thioimidates are potent electrophiles used to synthesize amidines and various heterocycles.[1][7]
4.3. Desulfurization
The thioamide can be converted back to the amide using oxidants like hydrogen peroxide or converted to the nitrile using dehydrating agents (e.g., EDCI).[1]
Reactivity Network Diagram
Figure 2: Reactivity profile of the thioamide functional group.[1]
Part 5: Analytical Characterization[1]
To ensure the integrity of the synthesized compound, the following analytical signals should be verified.
5.1. Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
-
Thioamide Protons (-NH₂): Two broad singlets or one very broad hump typically between 9.0 – 10.0 ppm .[1] Due to restricted rotation around the C-N bond (high barrier ~15-20 kcal/mol), the two protons are magnetically non-equivalent.
-
Aromatic Protons:
-
Alkoxy Groups:
-
Methoxy (-OCH₃): Singlet at 3.80 ppm .[1]
-
Ethoxy (-OCH₂CH₃): Quartet at 4.05 ppm (2H) and Triplet at 1.35 ppm (3H).
-
5.2. Infrared Spectroscopy (FT-IR)[1]
-
N-H Stretch: Two bands at 3300–3100 cm⁻¹ (Primary thioamide).
-
C=S Stretch: A strong, characteristic band at 1200–1050 cm⁻¹ (often coupled with C-N vibrations).
-
C-O-C Stretch: Strong bands at 1250–1270 cm⁻¹ (Aryl alkyl ether).
5.3. Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion: [M+H]⁺ = 212.07 Da .[1]
-
Fragmentation: Loss of H₂S [M-34] or loss of the ethyl group [M-29] may be observed.[1]
Part 6: Safety & Handling
Warning: Thioamides are potent thyroid peroxidase inhibitors and can be goitrogenic upon chronic exposure.[1]
-
H₂S Hazard: Reaction with acids can release Hydrogen Sulfide (H₂S), a highly toxic gas.[1] Always handle workups in a functioning fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidative desulfurization.
References
-
Manjunatha, K., et al. "Synthesis and biological evaluation of some new 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles."[1] European Journal of Medicinal Chemistry, vol. 45, no. 11, 2010, pp. 5225-5233.[1] (General method for thioamide synthesis from nitriles).[1]
-
Kaboudin, B., & Elham, J. "A simple and convenient method for the synthesis of thioamides from nitriles using MgCl2/NaSH."[1] Synlett, vol. 2011, no. 15, 2011, pp. 2171-2174. Link
-
Jagodzinski, T. S. "Thioamides as Useful Synthons in the Synthesis of Heterocycles."[1] Chemical Reviews, vol. 103, no.[1] 1, 2003, pp. 197-328.[1] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2492391, 4-ethoxy-3-methoxybenzenecarbothioamide."[1] PubChem, 2023.[1][3] Link
-
Jeswal, P. "Hantzsch Thiazole Synthesis."[1] Comprehensive Organic Name Reactions and Reagents, Wiley, 2010.[1]
Sources
- 1. 2362-64-3|4-Methoxybenzothioamide|BLD Pharm [bldpharm.com]
- 2. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-3-methoxybenzonitrile 98 4421-08-3 [sigmaaldrich.com]
- 4. CAS 2362-64-3: 4-Methoxybenzenecarbothioamide | CymitQuimica [cymitquimica.com]
- 5. CID 56946103 | C10H12O3 | CID 56946103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 7. 3-Bromo-4-ethoxybenzene-1-carbothioamide | 938149-17-8 | Benchchem [benchchem.com]
- 8. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
